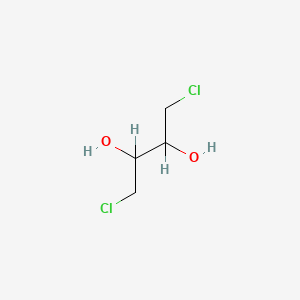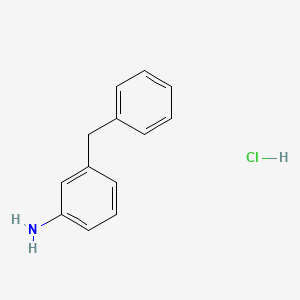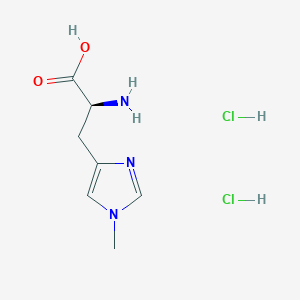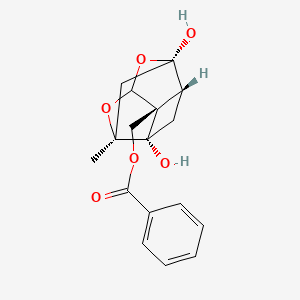
1,4-二氯丁烷-2,3-二醇
描述
1,4-Dichlorobutane-2,3-diol is a chloroalkane with the molecular formula C4H8Cl2O2 . It is a colorless liquid of low flammability and is of interest for specialized synthetic uses .
Synthesis Analysis
The synthesis of 1,4-Dichlorobutane-2,3-diol and its derivatives has been a subject of research due to their biological significance and great synthetic value . An efficient asymmetric hydrogenation of 1,4-diaryldiketones has been reported, which is catalyzed by a chiral iridium complex bearing f-amphox as a ligand .
Molecular Structure Analysis
The molecular structure of 1,4-Dichlorobutane-2,3-diol is represented by the formula C4H8Cl2O2 . The InChI code for this compound is 1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 .
Physical And Chemical Properties Analysis
1,4-Dichlorobutane-2,3-diol has a molecular weight of 159.01 . It is a solid at room temperature . The boiling point of this compound is 152°C at 30 mmHg, and it has a melting point of 77°C .
科学研究应用
Lysosomal Storage Disorder Treatment
Lysosomal storage disorders (LSDs) are a group of rare genetic diseases characterized by the accumulation of undegraded substrates within lysosomes. Researchers have explored the potential of DL-1,4-Dichloro-2,3-butanediol in treating LSDs. By modulating lysosomal function, this compound may enhance substrate clearance and alleviate symptoms associated with these disorders. Clinical trials have shown promising results, making it an exciting avenue for further investigation .
Carbon and Energy Storage in Microbes
Certain microbes utilize 2,3-butanediol (the precursor to DL-1,4-Dichloro-2,3-butanediol) as a means of carbon and energy storage. This process occurs under stationary conditions, allowing microbes to survive when resources become scarce .
Pesticide Analysis
DL-1,4-Dichloro-2,3-butanediol has found application in pesticide analysis. Photoelectron spectrometry techniques have been employed to study its interactions with pesticides, aiding in environmental monitoring and safety assessments .
Drug Development
Researchers have investigated DL-1,4-Dichloro-2,3-butanediol as a potential drug candidate. Its unique chemical structure may offer therapeutic benefits in various contexts. Further studies are needed to explore its pharmacological properties and mechanisms of action.
Chemical Synthesis
In synthetic chemistry, DL-1,4-Dichloro-2,3-butanediol serves as a versatile building block. Its reactivity allows for the creation of more complex molecules, making it valuable for designing novel compounds .
Industrial Applications
DL-1,4-Dichloro-2,3-butanediol finds use in industrial processes, such as polymer synthesis and material science. Its controlled reactivity and stability make it suitable for specific applications .
安全和危害
属性
IUPAC Name |
1,4-dichlorobutane-2,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8Cl2O2/c5-1-3(7)4(8)2-6/h3-4,7-8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAUBRJOIKMVSRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CCl)O)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70870974 | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichlorobutane-2,3-diol | |
CAS RN |
2419-73-0 | |
| Record name | 1,4-Dichloro-2,3-butanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2419-73-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002419730 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Butanediol, 1,4-dichloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70870974 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichlorobutane-2,3-diol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.581 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![4,6-Dibromo-1H-benzo[d]imidazole](/img/structure/B3029537.png)











